Teuvincenon H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

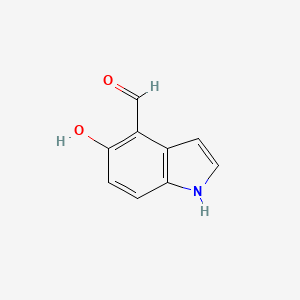

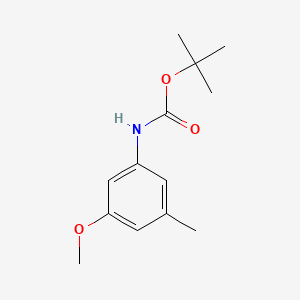

Teuvincenone H is a naturally occurring diterpenoid compound that belongs to the abietane family. It is characterized by a 6/6/6/5 tetracyclic ring system with an aromatized C ring and a dihydrofuran D ring. This compound is isolated from various plant sources, including species from the Teucrium genus. Teuvincenone H has garnered interest due to its potential biological activities, including antioxidant and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a model compound for studying complex synthetic routes and reaction mechanisms.

Biology: Investigated for its antioxidant properties, which may protect cells from oxidative stress.

Medicine: Potential anti-inflammatory effects, making it a candidate for developing new therapeutic agents.

Wirkmechanismus

Target of Action

Teuvincenone H is a type of diterpenoid, a class of compounds known for their diverse biological activities Related compounds such as teuvincenone f have been found to target the nlrp3 inflammasome pathway . The NLRP3 inflammasome is a component of the immune system that plays a crucial role in the body’s response to infection and injury .

Mode of Action

For instance, Teuvincenone F has been found to suppress inflammation by attenuating K63-linked ubiquitination of NEMO, a key regulator of the NF-κB pathway . This interaction inhibits the phosphorylation of NF-κB and reduces the expression of inflammatory cytokines .

Biochemical Pathways

For example, Teuvincenone F has been shown to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the innate immune response . By inhibiting this pathway, Teuvincenone F can suppress the production of pro-inflammatory cytokines and reduce inflammation .

Result of Action

For instance, Teuvincenone F has been shown to suppress inflammation and inhibit the activation of the NLRP3 inflammasome . These effects could potentially contribute to the therapeutic effects of Teuvincenone H.

Biochemische Analyse

Biochemical Properties

Teuvincenone H plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to interact with nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome pathways . This interaction is crucial as it can modulate inflammatory responses by inhibiting the activation of pro-inflammatory cytokines such as IL-1β and IL-18 . Additionally, Teuvincenone H has been shown to inhibit the phosphorylation of NF-κB, a key transcription factor involved in inflammatory processes .

Cellular Effects

Teuvincenone H exerts various effects on different cell types and cellular processes. It has been found to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by attenuating the ubiquitination of NF-κB-essential modulator (NEMO) . This suppression leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . Furthermore, Teuvincenone H influences cell signaling pathways by inhibiting the activation of NF-κB and reducing the expression of NLRP3, thereby modulating gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Teuvincenone H involves its ability to inhibit the activation of the NLRP3 inflammasome pathway. This inhibition is achieved through the attenuation of K63-linked ubiquitination of NEMO, which in turn suppresses the phosphorylation of NF-κB . By inhibiting NF-κB activation, Teuvincenone H reduces the expression of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome . This mechanism highlights the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Teuvincenone H have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Teuvincenone H remains stable under specific conditions, allowing for prolonged observation of its effects

Dosage Effects in Animal Models

The effects of Teuvincenone H vary with different dosages in animal models. At lower dosages, the compound exhibits significant anti-inflammatory and antioxidant activities without causing adverse effects . At higher dosages, Teuvincenone H may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity must be carefully evaluated to ensure safe and effective use in animal models.

Metabolic Pathways

Teuvincenone H is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress. The compound interacts with enzymes such as NF-κB and NLRP3, modulating their activity and influencing metabolic flux . By inhibiting the activation of these enzymes, Teuvincenone H can reduce the production of pro-inflammatory cytokines and oxidative stress markers, thereby impacting overall metabolic processes .

Transport and Distribution

Within cells and tissues, Teuvincenone H is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . Understanding the transport mechanisms of Teuvincenone H is crucial for optimizing its therapeutic potential and ensuring targeted delivery to specific tissues.

Subcellular Localization

Teuvincenone H exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications This localization is critical for its interaction with key biomolecules and the modulation of cellular processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of Teuvincenone H involves a multi-step process. The A/B/C ring system is typically assembled via a modified three-step sequence, while the D ring is constructed through intramolecular iodoetherification. The synthesis relies on the rational design of the order for oxidation state escalation, which is realized through sequential benzylic iodination, Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification .

Industrial Production Methods

Industrial production methods for Teuvincenone H are not well-documented, likely due to the scarcity of the compound in natural sources and the complexity of its synthetic routes. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions

Teuvincenone H undergoes various chemical reactions, including:

Oxidation: Sequential benzylic iodination followed by Kornblum oxidation.

Reduction: Potential reduction reactions to modify specific functional groups.

Substitution: Intramolecular iodoetherification to form the D ring.

Common Reagents and Conditions

Benzylic Iodination: Iodine and a suitable oxidizing agent.

Kornblum Oxidation: Dimethyl sulfoxide (DMSO) and a base.

Siegel–Tomkinson C–H Oxidation: Specific oxidizing agents tailored for C–H bond activation.

Iodoetherification: Iodine and a nucleophile to facilitate ring closure.

Major Products

The major products formed from these reactions include intermediates with varying oxidation states, ultimately leading to the formation of Teuvincenone H with its characteristic tetracyclic structure.

Vergleich Mit ähnlichen Verbindungen

Teuvincenone H can be compared with other similar compounds, such as:

Teuvincenone B: Shares a similar tetracyclic structure but differs in specific functional groups.

Villosin C: Another abietane diterpenoid with a similar ring system but distinct biological activities.

Uncinatone: A related compound with structural similarities but different pharmacological properties.

These compounds highlight the uniqueness of Teuvincenone H in terms of its specific biological activities and potential therapeutic applications.

Eigenschaften

IUPAC Name |

(11bR)-5,7,11-trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-8-7-9-13(22)11-12(15(24)17(9)26-8)20(4)6-5-10(21)19(2,3)18(20)16(25)14(11)23/h7,22,24-25H,5-6H2,1-4H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFLVZDJWZPGCS-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(C(=C2O1)O)C4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C3=C(C(=C2O1)O)[C@]4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What new information does this research provide about Teuvincenone H?

A1: The research primarily focuses on characterizing abietane diterpenes from Aegiphila lhotzkyana, including a previously unreported diterpene. While the abstract mentions a revision of the ¹H NMR data assignment for Teuvincenone H [], it does not specify the nature of this revision or provide the corrected data. The study primarily utilized 2D NMR techniques like COSY, NOESY, HMQC, and HMBC, along with 1D NMR, to elucidate the structures and assign ¹H and ¹³C chemical shifts for the new diterpene and three derivatives, including Teuvincenone H [].

Q2: Can the paper's findings be extrapolated to understand the biological activity of Teuvincenone H?

A2: No, the research abstract solely focuses on the NMR characterization of Teuvincenone H and other abietane diterpenes. It does not offer any insights into the compound's biological activity, mechanism of action, or potential therapeutic applications []. Further research would be needed to explore those aspects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/new.no-structure.jpg)

![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)